molecular formula C22H29FN4O B5360062 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane

Cat. No. B5360062
M. Wt: 384.5 g/mol
InChI Key: ZRZYJAVZWLOPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is a novel compound with potential applications in scientific research and drug development.

Mechanism of Action

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors that contain the α5 subunit. It enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It also improves cognitive function and memory in rodents. These effects are mediated by the selective activation of α5-containing GABA-A receptors in the hippocampus, a brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane in lab experiments is its selectivity for α5-containing GABA-A receptors. This allows for the specific investigation of the role of these receptors in various physiological processes. However, a limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane has potential applications in the development of drugs for the treatment of anxiety disorders, cognitive impairment, and memory loss. Further research is needed to investigate the safety and efficacy of this compound in humans. In addition, future studies can explore the role of α5-containing GABA-A receptors in other physiological processes, such as sleep, pain, and addiction. The development of more potent and selective agonists of these receptors can also lead to the discovery of novel therapeutic targets.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane involves the condensation of 4-fluorobenzylamine, isopropylamine, and 3-(2-pyrazinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane has potential applications in scientific research as a tool compound for studying the function of GABA-A receptors. GABA-A receptors are a class of ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. They are involved in a wide range of physiological processes, including anxiety, sleep, and epilepsy. This compound is a selective agonist of the α5 subunit of GABA-A receptors, which has been implicated in cognitive function and memory. Therefore, this compound can be used to investigate the role of α5-containing GABA-A receptors in these processes.

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O/c1-17(2)21-16-27(22(28)9-8-20-14-24-10-11-25-20)13-3-12-26(21)15-18-4-6-19(23)7-5-18/h4-7,10-11,14,17,21H,3,8-9,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZYJAVZWLOPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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